molecular formula C15H15FO2 B3220463 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene CAS No. 1196486-65-3

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene

Cat. No.: B3220463
CAS No.: 1196486-65-3
M. Wt: 246.28 g/mol
InChI Key: DRJMMRPFUUHTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene is an organic compound with the molecular formula C15H15FO2 and a molecular weight of 246.28 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, and a phenylmethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyphenol, benzyl chloride, and fluorinating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the ethoxy, fluoro, or phenylmethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-fluoro-1-(methoxy)benzene: Similar structure but lacks the phenylmethoxy group.

    4-Ethoxy-2-chloro-1-(phenylmethoxy)benzene: Similar structure but has a chloro group instead of a fluoro group.

    4-Methoxy-2-fluoro-1-(phenylmethoxy)benzene: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene is unique due to the combination of its ethoxy, fluoro, and phenylmethoxy groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-2-fluoro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-2-17-13-8-9-15(14(16)10-13)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJMMRPFUUHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265565
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196486-65-3
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196486-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion; 55 mg, 1.38 mmol) was added to a mixture of 4-benzyloxy-3-fluoro-phenol (Bionet Research, Camelford, Cornwall, UK; 250 mg, 1.15 mmol) in dimethylformamide (4 mL). After stirring for 15 min, iodoethane (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 215 mg, 1.38 mmol) was added and the reaction mixture was stirred overnight. Saturated sodium chloride was added to quench the reaction and the aqueous layer was extracted three times with ethyl acetate. The combined organic extracts were washed with saturated ammonium chloride and saturated sodium carbonate, and then dried over sodium sulfate. The mixture was filtered, concentrated and purified by flash chromatography on silica gel, eluting with 5% ethyl acetate/hexane to give 1-benzyloxy-4-ethoxy-2-fluoro-benzene (270 mg, 96%) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 1.26 (t, 3H, J=7.0 Hz), 3.93 (q, 2H, J=7.0 Hz), 5.07 (s, 2H), 6.62-6.67 (m, 1H), 6.82-6.87 (m, 1H), 7.11 (t, 1H, J=9.0 Hz), 7.31-7.42 (m, 5H).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.